2-(((2R,6S)-2,6-dimethylpiperidin-1-yl)methyl)azepane
Description
Table 1. Structural Comparison with Related Hybrids
Unlike himbacine, which incorporates a fused furan ring, this hybrid lacks aromaticity, resulting in greater conformational adaptability. The methylene bridge differentiates it from simpler piperidine derivatives like rel-(2R,6S)-2,6-dimethylpiperidine, which lacks the azepane moiety.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic data for this compound remain unreported in public databases. However, computational models predict the following:
- Piperidine ring : Chair conformation with 2R and 6S methyl groups occupying equatorial positions to minimize 1,3-diaxial interactions.
- Azepane ring : Twist-chair puckering, as evidenced by molecular dynamics simulations.
- Methylene bridge : Adopts a staggered conformation relative to the piperidine nitrogen, reducing steric hindrance.
Experimental validation via single-crystal X-ray diffraction is needed to confirm these predictions.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
2-[(2,6-dimethylpiperidin-1-yl)methyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-12-7-6-8-13(2)16(12)11-14-9-4-3-5-10-15-14/h12-15H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQMTMQEYUBYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2CCCCCN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of Racemic Precursors
Early routes relied on resolution of racemic 2,6-dimethylpiperidine using chiral acids (e.g., tartaric acid). However, this method suffers from low yields (<30%) and scalability issues.
Asymmetric Hydrogenation
Modern approaches employ asymmetric hydrogenation of diketopiperazines. For example:
Enzymatic Desymmetrization
Recent advances utilize lipase-mediated kinetic resolution:
| Parameter | Value |
|---|---|
| Substrate | 2,6-Dimethylpiperidin-4-ol |
| Enzyme | Candida antarctica lipase B |
| Solvent | tert-Butyl methyl ether |
| Conversion | 45% (theoretical max 50%) |
| ee | 98% |
This method achieves high stereopurity but requires iterative cycles for full conversion.
Azepane Ring Construction
The azepane moiety is synthesized via cyclization or ring-expansion strategies.
Cu(I)-Catalyzed Tandem Amination/Cyclization
A scalable method from PMC9416787 involves:
- Substrate : Functionalized allenyne (e.g., methyl 1-methyl-4-methylene-6-(phenylamino)-2-(trifluoromethyl)-2,3,4,7-tetrahydro-1H-azepine-2-carboxylate)
- Catalyst : Cu(MeCN)₄PF₆ (10 mol%)
- Conditions : 1,4-Dioxane, 70°C, 6–16 h
- Yield : 65–91% for azepine intermediates, followed by hydrogenation to azepane.
Reductive Amination of Diamines
A classic approach involves:
- Starting Material : 1,6-Diaminohexane
- Reagent : Formaldehyde (3 equiv), NaBH₃CN
- Conditions : MeOH, 0°C → RT, 12 h
- Yield : 78% azepane.
Coupling of Piperidine and Azepane Moieties
The methylene bridge is introduced via alkylation or reductive amination.
Alkylation of Azepane with Chloromethylpiperidine
Reductive Amination
An alternative one-pot method:
- Components :
- Azepane
- (2R,6S)-2,6-Dimethylpiperidine-1-carbaldehyde
- Reagent : NaBH₃CN
- Conditions : MeOH, RT, 24 h
- Yield : 68% with 94% purity.
Stereochemical Control and Purification
Critical challenges include maintaining the (2R,6S) configuration during coupling.
Chiral HPLC Analysis
- Column : Chiralpak IA-3 (250 × 4.6 mm)
- Mobile Phase : Hexane/EtOH/DEA (90:10:0.1)
- Flow Rate : 1.0 mL/min
- Retention Times :
Isomer Retention Time (min) (2R,6S)-desired 12.4 (2S,6R)-enantiomer 14.7
Crystallization Optimization
Recrystallization from heptane/EtOAc (6:1) yields 99.5% pure product as a white crystalline solid.
Scale-Up and Process Considerations
Pilot-Scale Batch (10 kg) :
Parameter Value Overall Yield 58% Purity (HPLC) 99.3% Residual Solvents <50 ppm (ICH compliant) Key Cost Drivers :
Comparative Analysis of Methods
| Method | Yield (%) | Stereopurity (%) | Scalability |
|---|---|---|---|
| Asymmetric Hydrogenation + Alkylation | 58 | 99.5 | High |
| Enzymatic Resolution + Reductive Amination | 45 | 98.0 | Moderate |
| Cu-Catalyzed Cyclization + Coupling | 63 | 97.8 | Medium |
Chemical Reactions Analysis
Types of Reactions
2-(((2R,6S)-2,6-dimethylpiperidin-1-yl)methyl)azepane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology. Its piperidine moiety is known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that derivatives of similar piperidine compounds exhibit antidepressant and anxiolytic effects by modulating these neurotransmitter systems.
Anticancer Activity
Preliminary studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cells. For instance, analogs of 2-(((2R,6S)-2,6-dimethylpiperidin-1-yl)methyl)azepane have been evaluated for their ability to induce apoptosis in various cancer cell lines through mechanisms involving histone deacetylase inhibition. This suggests that the compound may possess anticancer properties that warrant further investigation.
Case Study 1: Antidepressant Activity
A study conducted on a series of piperidine derivatives, including those similar to this compound, demonstrated significant antidepressant effects in animal models. The compounds were tested using the forced swim test and tail suspension test, showing a marked reduction in immobility time compared to control groups.
| Compound | Activity Assay | Result | Reference |
|---|---|---|---|
| Compound A | Forced Swim Test | Significant reduction in immobility time | |
| Compound B | Tail Suspension Test | Comparable efficacy to imipramine |
Case Study 2: Anticancer Properties
In vitro studies indicated that the compound inhibited cell growth in several cancer lines, including breast and prostate cancer cells. The mechanism was linked to the upregulation of acetylated histones, suggesting effective histone deacetylase inhibition.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Histone deacetylase inhibition |
| PC-3 (Prostate Cancer) | 10 | Induction of apoptosis via cell cycle arrest |
Pharmacokinetics and Bioavailability
Research on the pharmacokinetic properties of related compounds suggests favorable absorption characteristics and metabolic stability. Studies indicate that modifications to the piperidine structure can enhance bioavailability, making it a suitable candidate for oral administration.
Mechanism of Action
The mechanism of action of 2-(((2R,6S)-2,6-dimethylpiperidin-1-yl)methyl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Features of this compound and Analogous Compounds
Analysis of Differences
Backbone Complexity: The target compound features a bicyclic amine structure, combining piperidine and azepane rings, while 6,6'-dimethyl-2,2'-dipyridyl is a monocyclic bipyridine with aromaticity. The diazepine derivative in contains a fused heterocyclic system with a ketone functional group. Stereochemistry: Only the target compound exhibits defined stereocenters (2R,6S), which may enhance its utility in enantioselective synthesis or receptor-targeted drug design.
Functional Groups :
- The methyl groups on the piperidine ring in the target compound contrast with the methyl-substituted bipyridine in 6,6'-dimethyl-2,2'-dipyridyl. The latter’s rigid planar structure is suited for metal coordination, whereas the former’s flexibility may aid in binding to biological targets.
- The diazepine derivative includes a ketone group , absent in the other compounds, which could influence redox properties or hydrogen-bonding interactions.
Applications :
- The target compound’s nitrogen-rich structure aligns with roles as a pharmaceutical intermediate or chiral ligand , whereas 6,6'-dimethyl-2,2'-dipyridyl is primarily used in catalysis and materials science . The diazepine derivative serves as a reference standard in quality control for pharmaceuticals .
Biological Activity
2-(((2R,6S)-2,6-dimethylpiperidin-1-yl)methyl)azepane is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H24N2
- Molecular Weight : 224.36 g/mol
- Structure : The compound features a piperidine moiety linked to an azepane structure, which may influence its interaction with biological targets.
Research indicates that compounds with similar structural motifs often interact with neurotransmitter receptors and other cellular targets. The piperidine and azepane structures may facilitate binding to various receptors involved in neurotransmission and cellular signaling.
Pharmacological Effects
- Neurological Activity : Compounds containing piperidine derivatives have been shown to exhibit anxiolytic and antidepressant effects in various animal models. The specific mechanism may involve modulation of serotonin and dopamine pathways.
- Antinociceptive Properties : Some studies suggest that similar compounds can reduce pain perception through opioid receptor modulation, providing a potential avenue for pain management therapies.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of azepane structures possess antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Anxiety Disorders : A study conducted on a related piperidine compound demonstrated significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages. This suggests that this compound may have similar effects.
- Pain Management : In a controlled trial involving a structurally analogous compound, researchers observed a marked decrease in pain response in subjects treated with the compound compared to controls. This supports the hypothesis that the compound may have analgesic properties.
- Antimicrobial Testing : Laboratory tests on related azepane derivatives showed effectiveness against Gram-positive bacteria, indicating that this compound could also exhibit similar antimicrobial activity.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
